molecular formula C6H6ClNO2S B2900000 5-Sulfanylpyridine-3-carboxylic acid hydrochloride CAS No. 1909325-35-4

5-Sulfanylpyridine-3-carboxylic acid hydrochloride

Cat. No.: B2900000
CAS No.: 1909325-35-4
M. Wt: 191.63
InChI Key: DMMKRMHQQXSXOW-UHFFFAOYSA-N
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Description

5-Sulfanylpyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H6ClNO2S and a molecular weight of 191.63 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of pyridine-3-carboxylic acid with thiourea under acidic conditions, followed by hydrolysis to yield the desired product . The reaction conditions often involve the use of hydrochloric acid as a catalyst and a solvent such as methanol or ethanol.

Industrial Production Methods

Industrial production of 5-Sulfanylpyridine-3-carboxylic acid hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Sulfanylpyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol or sulfide.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols, sulfides.

    Substitution: Halogenated pyridines, aminopyridines.

Scientific Research Applications

5-Sulfanylpyridine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-carboxylic acid: Lacks the thiol group, making it less reactive in certain chemical reactions.

    5-Methylpyridine-3-carboxylic acid: Contains a methyl group instead of a thiol group, altering its chemical properties and reactivity.

Uniqueness

5-Sulfanylpyridine-3-carboxylic acid hydrochloride is unique due to the presence of both the thiol group and the carboxylic acid group on the pyridine ring. This combination allows for a diverse range of chemical reactions and interactions, making it a valuable compound in various fields of research.

Properties

IUPAC Name

5-sulfanylpyridine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2S.ClH/c8-6(9)4-1-5(10)3-7-2-4;/h1-3,10H,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMKRMHQQXSXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1S)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909325-35-4
Record name 5-sulfanylpyridine-3-carboxylic acid hydrochloride
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